molecular formula C13H11IO4 B3336886 Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate CAS No. 406470-67-5

Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate

Cat. No.: B3336886
CAS No.: 406470-67-5
M. Wt: 358.13 g/mol
InChI Key: DDQUAZSXJXQHKN-UHFFFAOYSA-N
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Description

Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate is a furan-based derivative featuring a 4-iodophenoxymethyl substituent at the 5-position of the furan ring and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQUAZSXJXQHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-(hydroxymethyl)furan-2-carboxylic acid with 4-iodophenol in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the furan ring and ester group can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The substituents on the phenyl or heteroaromatic ring significantly impact the physicochemical and biological properties of furan-2-carboxylate derivatives. Key examples include:

Compound Name Substituents on Aromatic Ring Molecular Formula Key Features Reference
Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate 4-Iodophenoxymethyl C₁₃H₁₁IO₅ Heavy iodine atom enhances lipophilicity; potential for radioimaging. N/A
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl C₁₂H₈FNO₅ Electron-withdrawing groups (F, NO₂) enhance antimycobacterial activity.
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate 4-Hydroxy-2-methoxy-6-methylphenyl C₁₅H₁₆O₆ Polar substituents (OH, OMe) improve solubility; tested for anti-MRSA activity.
Methyl 5-(hydroxymethyl)furan-2-carboxylate Hydroxymethyl C₇H₈O₄ Simpler structure; isolated from natural sources (e.g., Polygonatum spp.).
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate 2-Methoxycarbonylethyl C₁₀H₁₂O₅ Alkyl chain increases flexibility; antimicrobial activity against Xanthomonas.

Key Observations :

  • Electron-withdrawing groups (e.g., F, NO₂) enhance antimycobacterial activity by modulating electron density and binding to targets like MbtI .
  • Bulky substituents (e.g., iodophenoxy) may improve membrane permeability but reduce solubility.
  • Polar groups (e.g., OH, OMe) increase water solubility, critical for bioavailability .
Antimycobacterial Activity

Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits potent activity against Mycobacterium tuberculosis (Mtb) by inhibiting the salicylate synthase MbtI, a key enzyme in mycobactin biosynthesis . The fluorine atom and nitro group stabilize intermolecular interactions in the enzyme active site, as confirmed by SC-XRD studies .

Antimicrobial and Antioxidant Activity

Hydroxy- and methoxy-substituted derivatives (e.g., compounds 1–3 from ) showed moderate anti-MRSA and antioxidant activities, likely due to phenolic hydroxyl groups acting as radical scavengers . Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate demonstrated specific activity against Xanthomonas axonopodis, highlighting substituent-dependent selectivity .

Structural and Crystallographic Insights

  • Planarity and Stacking : Fluorinated nitro derivatives adopt near-planar conformations, stabilized by π-π stacking and CH···O bonds . The iodine atom’s larger size may disrupt stacking, favoring halogen bonding or van der Waals interactions.
  • Intramolecular Interactions : Long-range JC-F coupling (13.1 Hz) observed in the fluorinated derivative indicates through-space interactions between C3 and F1 atoms . Similar effects may arise with iodine but remain unexplored.

Biological Activity

Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate is a synthetic compound that belongs to the furan class of organic molecules. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The furan moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

IUPAC Name: this compound
CAS Number: 406470-67-5
Molecular Formula: C13H11IO3
Molecular Weight: 320.13 g/mol

The structure consists of a furan ring substituted with a methoxycarbonyl group and a phenoxy group containing iodine, which may enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that derivatives of furan compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, methyl derivatives of furan have shown promising results against HeLa (cervical cancer) and HepG2 (liver cancer) cells. The incorporation of iodine into the phenoxy group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation.

Cell Line IC50 (µg/mL) Mechanism of Action
HeLa62.37Induction of apoptosis
HepG270.00Cell cycle arrest
Vero100.00Cytotoxicity via ROS

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against both Gram-positive and Gram-negative bacteria. The presence of the iodine atom is hypothesized to contribute to its efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus250
Escherichia coli300
Pseudomonas aeruginosa350

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes such as apoptosis, cell cycle progression, and metabolic regulation.

Case Studies

  • Anticancer Study : A study conducted on the effects of various furan derivatives, including this compound, demonstrated significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell growth.
  • Antimicrobial Assessment : In vitro tests revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate
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Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate

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